2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
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Overview
Description
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide is a chemical compound with the molecular formula C10H9N3OS It is known for its unique structure, which includes a phthalazinone moiety linked to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with ethyl chloroacetate to yield ethyl 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetate. Finally, the ester is converted to the desired ethanethioamide through a reaction with thioamide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes[][2].
Mechanism of Action
The mechanism of action of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetate: This compound is structurally similar but contains an ester group instead of an ethanethioamide group.
2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: This compound has a carboxylic acid group instead of an ethanethioamide group.
Uniqueness
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide is unique due to its ethanethioamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQQTYKBFFCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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